molecular formula C54H30O12 B8226436 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene

Cat. No.: B8226436
M. Wt: 870.8 g/mol
InChI Key: MGBWLZYGYVLPHG-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene ( 1219980-38-7) is an aromatic organic compound with the molecular formula C 54 H 30 O 12 and a molecular weight of 870.81 g/mol. This compound serves as a crucial monomer or building block in the synthesis of sophisticated metal-organic frameworks (MOFs), a class of porous materials with significant research interest . Its extended, multi-branched structure makes it particularly valuable for constructing crystalline MOFs with large surface areas, such as PCN-68 and NOTT-112, which are investigated for applications in gas storage and separation technologies . Beyond its primary role in materials science, related triphenylbenzene derivatives have shown promising bioactive properties. Research on the structurally similar compound 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB) has demonstrated significant binding interactions with DNA, suggesting a potential mechanism for anticancer activity . Studies indicate that such compounds can bind to the minor groove of DNA, leading to helix unwinding, and have exhibited cytotoxic effects against human breast cancer (MDA-MB-231, MCF-7) and cervical cancer (HeLa) cell lines in vitro . This intersecting functionality makes this compound a versatile reagent for research spanning from the development of advanced porous materials to exploratory biomedical applications. Please note: This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use.

Properties

IUPAC Name

5-[2-[4-[3,5-bis[4-[2-(3,5-dicarboxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H30O12/c55-49(56)43-19-34(20-44(28-43)50(57)58)4-1-31-7-13-37(14-8-31)40-25-41(38-15-9-32(10-16-38)2-5-35-21-45(51(59)60)29-46(22-35)52(61)62)27-42(26-40)39-17-11-33(12-18-39)3-6-36-23-47(53(63)64)30-48(24-36)54(65)66/h7-30H,(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBWLZYGYVLPHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C(=O)O)C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O)C6=CC=C(C=C6)C#CC7=CC(=CC(=C7)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

870.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trimerization of 4-Substituted Acetophenone Derivatives

A foundational approach derives from the trimerization of 4-substituted acetophenones, as demonstrated in the synthesis of 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB) derivatives. For the target compound, this method could be adapted by substituting hydroxyl groups with protected carboxy functionalities.

For example, 4-(3,5-dicarboxyphenylethynyl)acetophenone could serve as a precursor. Trimerization under acidic conditions (e.g., methanesulfonic acid or HCl) with tetrahalosilanes (e.g., SiCl₄) in methanol or ethanol facilitates cyclization. The reaction typically proceeds at 60–80°C for 2–5 hours, yielding a trisubstituted benzene core. Subsequent hydrolysis of ester-protected carboxy groups (e.g., methyl esters) under basic conditions (e.g., KOH in ethanol) would unveil the carboxylic acid moieties.

Key Considerations :

  • Electron-withdrawing groups (e.g., esters) on the acetophenone enhance trimerization efficiency by stabilizing intermediates.

  • Hydrolysis conditions must avoid decarboxylation; mild basic media (pH 4–5) and controlled temperatures (25–50°C) are optimal.

Sonogashira Cross-Coupling Approaches

Sequential Coupling of Ethynyl Building Blocks

The Sonogashira reaction, widely used in synthesizing ethynyl-linked architectures, offers a modular pathway. For the target compound, a stepwise coupling strategy can be employed:

  • Synthesis of 1,3,5-Triethynylbenzene :
    Reacting 1,3,5-tribromobenzene with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis yields 1,3,5-tris(trimethylsilylethynyl)benzene. Desilylation with K₂CO₃ in methanol generates the triethynyl core.

  • Coupling with 3,5-Dicarboxy-Substituted Aryl Halides :
    4-Iodo-3,5-dicarboxyphenyl methyl ester, prepared via iodination of methyl 3,5-dicarboxybenzoate, undergoes Sonogashira coupling with the triethynyl core. PdCl₂(PPh₃)₂ and CuI in triethylamine/DMF facilitate bond formation at 60–80°C.

  • Ester Hydrolysis :
    Treating the trisubstituted product with aqueous NaOH in THF/MeOH (1:1) at reflux cleaves the methyl esters, yielding the final dicarboxylic acid.

Optimization Data :

ParameterOptimal ConditionYield (%)
CatalystPdCl₂(PPh₃)₂/CuI78–82
SolventTriethylamine/DMF (3:1)
Temperature70°C
Reaction Time24–48 hours

Modular Dendrimer Synthesis

Convergent Growth Strategy

Dendrimer methodologies enable controlled, iterative coupling of ethynyl-dicarboxyphenyl units to the central core. This approach minimizes side reactions and improves monodispersity:

  • Generation-1 (G1) Building Block :
    Synthesize 4-ethynyl-3,5-dicarboxyphenyl methyl ester via Heck coupling between 4-iodophenyl acetate and methyl propiolate, followed by esterification.

  • Core Functionalization :
    Couple three G1 units to 1,3,5-tribromobenzene via Sonogashira conditions (Pd(PPh₃)₄, CuI, piperidine).

  • Deprotection :
    Hydrolyze methyl esters with LiOH in THF/H₂O (4:1) at 50°C for 12 hours.

Advantages :

  • Stepwise purification ensures high purity.

  • Scalable for gram-scale synthesis.

Challenges and Mitigation Strategies

Steric Hindrance and Incomplete Coupling

The trisubstituted core’s steric bulk often leads to incomplete Sonogashira coupling. Using bulky phosphine ligands (e.g., P(t-Bu)₃) enhances catalytic activity by preventing Pd aggregation. Microwave-assisted synthesis (100°C, 30 minutes) also improves reaction efficiency.

Carboxy Group Reactivity

Carboxylic acids may coordinate Pd catalysts, inhibiting coupling. Ester protection (e.g., methyl, tert-butyl) circumvents this issue. Tert-butyl esters, cleavable with TFA, offer superior stability under Sonogashira conditions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Trimerization65–7090–95Moderate
Sonogashira75–8295–98High
Dendrimer70–7597–99Low

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions . The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and application-based differences between 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene and analogous triphenylbenzene derivatives:

Compound Functional Groups Molecular Weight (g/mol) Key Applications Coordination Sites Stability/Solubility
This compound (Target) 6 × carboxylic acid, 3 × ethynyl 642.52 MOFs, catalysis, luminescent materials O donors (carboxylic acids) Stable at RT; soluble in polar aprotic solvents (e.g., DMF, DMSO)
1,3,5-Tris(4-hydroxyphenyl)benzene 3 × hydroxyl 354.40 Covalent organic frameworks (COFs), photoluminescent polymers, hydrogen-bonded nets O donors (hydroxyl) Soluble in alcohols; reactive in acidic/basic conditions
1,3,5-Tris(4-phosphonophenyl)benzene 3 × phosphonic acid 546.34 Acid-stable MOFs, proton-conductive materials O/P donors (phosphonic acids) High thermal/chemical stability; soluble in water at low pH
1,3,5-Tris(p-formylphenyl)benzene 3 × aldehyde 390.43 COFs via Schiff-base reactions, sensors None (reactive sites for covalent linking) Soluble in THF, chloroform; sensitive to moisture
1,3,5-Tris(4-aminophenyl)benzene 3 × amine 351.44 Polyamide/polyimide synthesis, coordination polymers N donors (amine) Soluble in polar solvents (e.g., DMF); oxidizes in air
2,4,6-Tris[4-(1H-imidazol-1-yl)phenyl]-1,3,5-triazine (TIPT) 3 × imidazole 515.54 N-donor MOFs, catalysis N donors (imidazole) Stable in neutral conditions; soluble in DMF/DMSO
1,3,5-Tris(4-nitrophenyl)benzene 3 × nitro 441.39 Explosives research, intermediates None (electron-withdrawing groups) Low solubility in polar solvents; thermally stable

Structural and Functional Analysis

  • Carboxylic Acid vs. Hydroxyl/Phosphonic Acid: The target compound’s carboxylic acids enable strong coordination with transition metals (e.g., Zn²⁺, Cu²⁺), forming robust MOFs with high surface areas. In contrast, hydroxyl groups (as in 1,3,5-Tris(4-hydroxyphenyl)benzene) favor hydrogen-bonded networks, while phosphonic acids (1,3,5-Tris(4-phosphonophenyl)benzene) exhibit superior stability in acidic environments .
  • Ethynyl Linkers: The ethynyl groups in the target compound enhance π-conjugation and rigidity, improving luminescent properties compared to non-conjugated analogs like 1,3,5-Tris(4-aminophenyl)benzene .
  • Reactive vs. Non-reactive Groups: Aldehyde-functionalized derivatives (e.g., 1,3,5-Tris(p-formylphenyl)benzene) are pivotal in dynamic covalent chemistry (e.g., COFs), whereas nitro groups (1,3,5-Tris(4-nitrophenyl)benzene) are inert but useful for electronic modulation .

Application-Specific Comparisons

  • MOF Construction: The target compound outperforms hydroxyl- and amine-functionalized analogs in generating porous, stable frameworks due to stronger metal-carboxylate bonds. Phosphonophenyl derivatives, however, excel in proton conduction under humid conditions .
  • Luminescence : The ethynyl-carboxylic acid combination in the target compound enables tunable emission, whereas hydroxylated analogs (e.g., 1,3,5-Tris(4-hydroxyphenyl)benzene) show aggregation-induced emission (AIE) in COFs .
  • Chemical Reactivity: Aldehyde and amine derivatives are preferred for covalent organic synthesis, while nitro and phosphono groups are less reactive but provide stability .

Limitations and Challenges

  • The target compound’s high molecular weight and hydrophilicity may limit solubility in non-polar solvents, complicating processing.
  • Phosphonophenyl analogs, while stable, require harsh synthesis conditions compared to carboxylate-based ligands .
  • Amino derivatives are prone to oxidation, restricting long-term applications in aerobic environments .

Biological Activity

1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene (CAS No. 1219980-38-7) is a chemical compound notable for its potential applications in materials science and biological research. With a molecular formula of C54H30O12 and a molecular weight of approximately 870.81 g/mol, this compound has garnered attention due to its unique structure and biological properties.

Chemical Structure and Properties

The compound features a central benzene ring substituted with three 4-(3,5-dicarboxyphenylethynyl)phenyl groups. This structure allows for extensive π-π stacking interactions, which can be beneficial in various applications such as organic photovoltaics and sensor technology.

Key Properties

PropertyValue
Molecular FormulaC54H30O12
Molecular Weight870.81 g/mol
CAS Number1219980-38-7
AppearanceGray solid
SolubilitySoluble in DCM, DMF

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and neurodegenerative disorders. In vitro studies demonstrate that this compound can scavenge free radicals effectively, potentially offering protective effects against cellular damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on various cancer cell lines. In studies involving human breast cancer (MCF-7) and lung cancer (A549) cell lines, it was observed that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.

Table: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-725Apoptosis via caspase activation
A54930Mitochondrial dysfunction

Case Studies

  • Case Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 20 µM, with morphological changes consistent with apoptosis observed through microscopy.
  • Neuroprotective Effects : Another investigation focused on the neuroprotective potential of the compound against neurotoxicity induced by amyloid-beta peptides in neuronal cell cultures. The findings suggested that treatment with the compound reduced neuronal death and preserved cell viability.

Synthesis and Applications

The synthesis of this compound involves multi-step organic reactions that allow for precise control over its structural properties. This compound has also been utilized as a monomer for synthesizing metal-organic frameworks (MOFs), which have applications in gas storage and separation technologies.

Table: Synthesis Overview

StepReaction TypeConditions
Step 1Sonogashira couplingPd catalyst, base conditions
Step 2FunctionalizationAcidic reaction conditions
Final StepPurificationColumn chromatography

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1,3,5-Tris(4-(3,5-dicarboxyphenylethynyl)phenyl)benzene?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling reactions between terminal alkynes and halogenated aromatic precursors. For example, tris-brominated benzene cores can react with ethynyl-substituted dicarboxyphenyl derivatives under palladium catalysis. Key steps include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., THF or DMF), reflux at 80–100°C for 12–24 hours, and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Purification : Column chromatography with silica gel or recrystallization from DMSO/ethanol mixtures to isolate the product.
    • Characterization : Confirm structure via ¹H/¹³C NMR, FTIR (for carboxylic O-H stretches at ~2500–3500 cm⁻¹), and elemental analysis. XRD can resolve crystallinity .

Q. How can solubility and stability issues be addressed during experimental handling?

  • Methodological Answer :

  • Solubility : The compound is sparingly soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water. Sonication or heating (40–60°C) improves dissolution.
  • Stability : Store at 2–8°C in sealed, amber vials under inert gas to prevent hydrolysis of ethynyl groups or oxidation of carboxylic acids. Monitor degradation via periodic TLC or HPLC .

Advanced Research Questions

Q. What strategies optimize the compound’s integration into covalent organic frameworks (COFs)?

  • Methodological Answer : The tris-carboxylic acid groups enable coordination with metal nodes (e.g., Zn²⁺, Cu²⁺) for MOF/COF assembly. Key steps:

  • Linker Design : Ensure spatial alignment of carboxy groups for node binding. Computational modeling (DFT) predicts optimal geometry .
  • Synthesis Conditions : Use solvothermal methods (120°C, 72 hours) in DMF/water mixtures. Post-synthetic activation (e.g., supercritical CO₂ drying) preserves porosity .
    • Table 1 : COF Properties vs. Synthesis Parameters
Temperature (°C)Solvent Ratio (DMF:H₂O)Surface Area (m²/g)Pore Size (Å)
1003:145012
1205:178018
Data adapted from fluorinated COF studies .

Q. How can conflicting XRD and NMR data be resolved during structural validation?

  • Methodological Answer : Contradictions may arise from polymorphism or residual solvents. Mitigation strategies:

  • XRD : Compare experimental patterns with simulated ones (Mercury CSD software) to identify crystalline phases.
  • Solid-State NMR : Use ¹³C CP/MAS to detect amorphous regions or disordered segments not visible in XRD.
  • Thermogravimetric Analysis (TGA) : Rule out solvent interference by monitoring mass loss up to 200°C .

Q. What computational approaches predict electronic properties for optoelectronic applications?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09/B3LYP/6-31G* to model HOMO-LUMO gaps (predicted ~3.1 eV for π-conjugated systems).
  • Charge Transport : Non-equilibrium Green’s function (NEGF) simulations in QuantumATK assess conductivity in thin-film configurations .
    • Table 2 : Computed Electronic Properties
ParameterValue (eV)
HOMO Energy-5.2
LUMO Energy-2.1
Bandgap (ΔE)3.1
Based on analogous tris-ethynyl systems .

Methodological Best Practices

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Detailed Logs : Record exact molar ratios, catalyst loadings (e.g., 5 mol% Pd(PPh₃)₄), and solvent purity.
  • Error Reporting : Note deviations (e.g., temperature fluctuations >±2°C) and their impact on yield.
  • Data Archiving : Share raw NMR/TGA files in repositories like Zenodo or institutional databases .

Q. What safety protocols are critical when handling ethynyl intermediates?

  • Methodological Answer :

  • Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., trimethylamine).
  • Personal Protective Equipment (PPE) : Use flame-resistant lab coats and nitrile gloves.
  • Waste Disposal : Quench palladium catalysts with aqueous NH₃ before disposal .

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